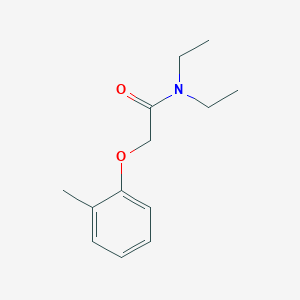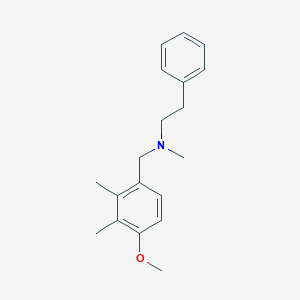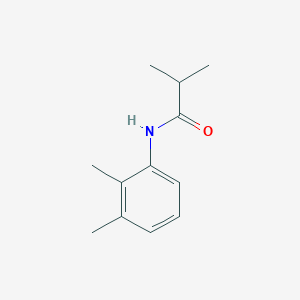
5-(2-chlorophenyl)-N-(3-nitrophenyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-chlorophenyl)-N-(3-nitrophenyl)-2-furamide, also known as CNF, is a synthetic compound that has found various applications in scientific research. This compound belongs to the family of furan-based molecules and is known for its potent biological activity.
Wirkmechanismus
The mechanism of action of 5-(2-chlorophenyl)-N-(3-nitrophenyl)-2-furamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 5-(2-chlorophenyl)-N-(3-nitrophenyl)-2-furamide has been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins, a group of lipid compounds that play a role in the inflammatory response. Additionally, 5-(2-chlorophenyl)-N-(3-nitrophenyl)-2-furamide has been shown to inhibit the activity of certain kinases, which are involved in various signaling pathways.
Biochemical and Physiological Effects:
5-(2-chlorophenyl)-N-(3-nitrophenyl)-2-furamide has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6). Additionally, 5-(2-chlorophenyl)-N-(3-nitrophenyl)-2-furamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis, a process of programmed cell death. 5-(2-chlorophenyl)-N-(3-nitrophenyl)-2-furamide has also been shown to have neuroprotective effects and has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(2-chlorophenyl)-N-(3-nitrophenyl)-2-furamide in lab experiments is its potent biological activity. This compound has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties, making it a useful tool for studying these biological processes. Additionally, 5-(2-chlorophenyl)-N-(3-nitrophenyl)-2-furamide is relatively easy to synthesize and can be obtained in large quantities. One limitation of using 5-(2-chlorophenyl)-N-(3-nitrophenyl)-2-furamide in lab experiments is its potential toxicity. This compound has been shown to be toxic to certain cell types at high concentrations, and caution should be taken when using it in experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-(2-chlorophenyl)-N-(3-nitrophenyl)-2-furamide. One potential direction is the development of 5-(2-chlorophenyl)-N-(3-nitrophenyl)-2-furamide-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, 5-(2-chlorophenyl)-N-(3-nitrophenyl)-2-furamide could be further studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another potential direction is the study of 5-(2-chlorophenyl)-N-(3-nitrophenyl)-2-furamide's mechanism of action, which could lead to the development of new drugs that target similar pathways. Finally, the synthesis of new 5-(2-chlorophenyl)-N-(3-nitrophenyl)-2-furamide derivatives could be explored to further enhance its biological activity and reduce its toxicity.
Synthesemethoden
The synthesis of 5-(2-chlorophenyl)-N-(3-nitrophenyl)-2-furamide involves the reaction of 2-chlorobenzoyl chloride and 3-nitrobenzoyl chloride with furfurylamine in the presence of triethylamine. This reaction results in the formation of 5-(2-chlorophenyl)-N-(3-nitrophenyl)-2-furamide, which can be purified using column chromatography. The yield of this reaction is typically around 70%.
Wissenschaftliche Forschungsanwendungen
5-(2-chlorophenyl)-N-(3-nitrophenyl)-2-furamide has been extensively studied for its biological activity and has found various applications in scientific research. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. 5-(2-chlorophenyl)-N-(3-nitrophenyl)-2-furamide has also been studied for its ability to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. Additionally, 5-(2-chlorophenyl)-N-(3-nitrophenyl)-2-furamide has been shown to have neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
5-(2-chlorophenyl)-N-(3-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O4/c18-14-7-2-1-6-13(14)15-8-9-16(24-15)17(21)19-11-4-3-5-12(10-11)20(22)23/h1-10H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHQLWONXNHKIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
199458-86-1 |
Source


|
| Record name | 5-(2-CHLOROPHENYL)-N-(3-NITROPHENYL)-2-FURAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-methoxy-1-naphthyl)methyl]-4-methylaniline](/img/structure/B5791749.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5791758.png)
![N-[2-(2,4-dichlorophenoxy)acetyl]-4-morpholinecarboxamide](/img/structure/B5791769.png)

![5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5791779.png)
![methyl 5-{[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoate](/img/structure/B5791784.png)
![10-[benzyl(methyl)amino]-2-oxodecanal oxime hydrochloride](/img/structure/B5791790.png)



![1-[(2,4,5-trichlorophenoxy)acetyl]pyrrolidine](/img/structure/B5791809.png)

![3-[5-(2-biphenylyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5791823.png)
![3-(4-chlorophenyl)-N-{[(2-methylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5791834.png)